N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10611090
InChI: InChI=1S/C21H25ClN4O2/c1-21(2,3)20(28)26-11-9-25(10-12-26)18-7-6-16(13-17(18)22)24-19(27)15-5-4-8-23-14-15/h4-8,13-14H,9-12H2,1-3H3,(H,24,27)
SMILES: CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl
Molecular Formula: C21H25ClN4O2
Molecular Weight: 400.9 g/mol

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide

CAS No.:

Cat. No.: VC10611090

Molecular Formula: C21H25ClN4O2

Molecular Weight: 400.9 g/mol

* For research use only. Not for human or veterinary use.

N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide -

Specification

Molecular Formula C21H25ClN4O2
Molecular Weight 400.9 g/mol
IUPAC Name N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C21H25ClN4O2/c1-21(2,3)20(28)26-11-9-25(10-12-26)18-7-6-16(13-17(18)22)24-19(27)15-5-4-8-23-14-15/h4-8,13-14H,9-12H2,1-3H3,(H,24,27)
Standard InChI Key XLLWEIMFRZNCGR-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl
Canonical SMILES CC(C)(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl

Introduction

Potential Applications

Given the components of this compound, it may have applications in the pharmaceutical industry, particularly in areas related to neurology or dermatology, where nicotinamide is known to have beneficial effects. The piperazine ring could enhance its interaction with biological targets, such as receptors or enzymes.

Synthesis and Preparation

The synthesis of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}nicotinamide would likely involve several steps, including the preparation of the substituted phenylamine and its subsequent reaction with nicotinic acid or a derivative thereof. The piperazine ring would need to be acylated with 2,2-dimethylpropanoyl chloride.

StepReaction
1. Preparation of 3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenylamineReaction of 3-chloroaniline with 2,2-dimethylpropanoyl chloride and piperazine.
2. Nicotinamide FormationCondensation of the prepared phenylamine with nicotinic acid or its activated derivative.

Future Directions:

  • Synthesis and characterization studies to determine the compound's physical and chemical properties.

  • Biological activity assays to explore potential therapeutic applications.

  • Toxicity and safety evaluations to ensure its suitability for use in pharmaceuticals.

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